molecular formula C25H38O3 B072716 3-Oxochol-4-en-24-oic acid methyl ester CAS No. 1452-33-1

3-Oxochol-4-en-24-oic acid methyl ester

Cat. No. B072716
CAS RN: 1452-33-1
M. Wt: 386.6 g/mol
InChI Key: WDIPFMUQXPGENA-RYVXGLMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxochol-4-en-24-oic acid methyl ester is a steroid derivative that has gained attention due to its potential applications in scientific research. This molecule is synthesized from cholesterol and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

3-Oxochol-4-en-24-oic acid methyl ester has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that 3-Oxochol-4-en-24-oic acid methyl ester exhibits anti-cancer properties by inducing apoptosis in cancer cells.
2. Neurodegenerative Diseases: 3-Oxochol-4-en-24-oic acid methyl ester has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: Research has shown that 3-Oxochol-4-en-24-oic acid methyl ester may have cardioprotective effects and can reduce the risk of cardiovascular diseases.

Mechanism Of Action

The exact mechanism of action of 3-Oxochol-4-en-24-oic acid methyl ester is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer, neurodegenerative diseases, and cardiovascular diseases.

Biochemical And Physiological Effects

3-Oxochol-4-en-24-oic acid methyl ester has been found to exhibit various biochemical and physiological effects, including:
1. Anti-inflammatory: 3-Oxochol-4-en-24-oic acid methyl ester has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
2. Antioxidant: Studies have suggested that 3-Oxochol-4-en-24-oic acid methyl ester can act as an antioxidant and protect cells from oxidative damage.
3. Lipid-lowering: Research has shown that 3-Oxochol-4-en-24-oic acid methyl ester can lower cholesterol levels in the body.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Oxochol-4-en-24-oic acid methyl ester in lab experiments include its low toxicity and high solubility in organic solvents. However, the limitations include its high cost and the need for specialized equipment for synthesis.

Future Directions

There are several future directions for research on 3-Oxochol-4-en-24-oic acid methyl ester, including:
1. Development of Novel Therapies: 3-Oxochol-4-en-24-oic acid methyl ester has shown promising results in various scientific research applications and may be further developed into novel therapies for cancer, neurodegenerative diseases, and cardiovascular diseases.
2. Mechanistic Studies: Further studies are needed to understand the exact mechanism of action of 3-Oxochol-4-en-24-oic acid methyl ester in various diseases.
3. Synthesis Optimization: Research can focus on optimizing the synthesis method of 3-Oxochol-4-en-24-oic acid methyl ester to reduce costs and increase efficiency.
Conclusion
In conclusion, 3-Oxochol-4-en-24-oic acid methyl ester is a steroid derivative that has potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to be useful in cancer research, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.

Synthesis Methods

The synthesis of 3-Oxochol-4-en-24-oic acid methyl ester involves the oxidation of cholesterol using Jones reagent, followed by a series of reactions including acid hydrolysis, reduction, and esterification. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

properties

CAS RN

1452-33-1

Product Name

3-Oxochol-4-en-24-oic acid methyl ester

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

methyl (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H38O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h15-16,19-22H,5-14H2,1-4H3/t16-,19+,20-,21+,22+,24+,25-/m1/s1

InChI Key

WDIPFMUQXPGENA-RYVXGLMXSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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